![molecular formula C7H14O2 B1428457 (S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol CAS No. 36326-34-8](/img/structure/B1428457.png)
(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol
Overview
Description
Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH . It is a colorless, volatile, flammable liquid with a mild alcoholic odor when pure .
Synthesis Analysis
Methanol can be produced from biomass-based syngas using a thermodynamic model . The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming, which is used for the commercial methanol synthesis process .Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxyl group (OH) .Chemical Reactions Analysis
The conversion of methane to methanol is a pressing challenge. The conventional approach is gas to liquid technologies that exploit and monetize nontraditional methanol sources .Physical And Chemical Properties Analysis
Methanol is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .Scientific Research Applications
Chemical Synthesis and Catalysis
Research has focused on developing novel synthetic routes and catalysts for chemical transformations. For example, the study of bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and its derivatives reveals insights into nonconventional proton sponge units and their behavior in solution, demonstrating the chemical's potential in synthetic organic chemistry and catalysis due to its unique hydrogen bonding and conformational dynamics (Pozharskii et al., 2010).
Green Chemistry Applications
Investigations into the acid-catalyzed condensation of glycerol with various aldehydes and ketones highlight the potential of using (S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol in the development of renewable platform chemicals. These studies aim to enhance the formation of [1,3]dioxan-5-ols, which are valuable precursors for sustainable chemical synthesis, thereby contributing to green chemistry and sustainability goals (Deutsch et al., 2007).
Renewable Energy and Fuel Research
The quest for alternative "green" combustion fuels has led to research on the synthesis of dimethyl ether from liquid methanol, a process in which (S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol could potentially play a role. This work is part of the broader "Methanol Economy" scenario, aiming to develop efficient and environmentally friendly energy sources. The computational study suggests novel synthesis routes through the application of strong electric fields, demonstrating the compound's relevance in the development of cleaner fuel technologies (Cassone et al., 2017).
Material Science and Engineering
In the field of material science, research on methanol and its derivatives, including (S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol, has implications for the development of new materials and energy storage solutions. Studies on methanol production, utilization, and its role as a clean-burning fuel highlight its importance as a building block for complex chemical structures and as a potential energy carrier for hydrogen storage (Dalena et al., 2018).
Safety And Hazards
Future Directions
Methanol is seen as a potential renewable alternative to fossil fuels in the fight against climate change . Methanex, the world’s largest methanol producer, estimated that global methanol demand was approximately 88 million mt in 2022 and is expected to grow at a CAGR of approximately 3% or more than 14 million mt over the next five years .
properties
IUPAC Name |
[(2S)-5,5-dimethyloxolan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPGNZTCLQDEJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H](O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(5,5-Dimethyltetrahydrofuran-2-YL)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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